molecular formula C7H10N2O B14893608 (6-Ethylpyrimidin-4-yl)methanol

(6-Ethylpyrimidin-4-yl)methanol

Cat. No.: B14893608
M. Wt: 138.17 g/mol
InChI Key: AWHNMZKDPQXUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with an ethyl group at the 6-position and a hydroxymethyl group at the 4-position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethylpyrimidin-4-yl)methanol typically involves the reaction of 6-ethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-Ethylpyrimidine and formaldehyde.

    Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 6-ethylpyrimidine is reacted with formaldehyde in the presence of the base, followed by reduction to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Ethylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-ethylpyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-ethylpyrimidine-4-methanol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(6-Ethylpyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Ethylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminopyrimidin-4-yl)methanol: Similar structure but with an amino group at the 2-position instead of an ethyl group at the 6-position.

    (4-Hydroxymethylpyrimidine): Lacks the ethyl group at the 6-position.

    (6-Methylpyrimidin-4-yl)methanol: Has a methyl group instead of an ethyl group at the 6-position.

Uniqueness

(6-Ethylpyrimidin-4-yl)methanol is unique due to the presence of both the ethyl group at the 6-position and the hydroxymethyl group at the 4-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(6-ethylpyrimidin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-2-6-3-7(4-10)9-5-8-6/h3,5,10H,2,4H2,1H3

InChI Key

AWHNMZKDPQXUQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.